molecular formula C13H12BrNO4 B13697777 Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13697777
M. Wt: 326.14 g/mol
InChI Key: LOCSDWUKEMMVIG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a copper(I) or ruthenium(II) catalyst to facilitate the (3+2) cycloaddition reaction . The presence of a bromine atom and a methoxy group on the phenyl ring can be introduced through electrophilic aromatic substitution reactions prior to the cycloaddition step.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method can be particularly useful for large-scale production, as it offers a more efficient and eco-friendly approach compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 5-(4-Bromo-2-hydroxyphenyl)isoxazole-3-carboxylate.

    Reduction: Formation of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate.

    Substitution: Formation of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate or Ethyl 5-(4-thiolphenyl)isoxazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The presence of the bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3

InChI Key

LOCSDWUKEMMVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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